Fructosylvaline

Description

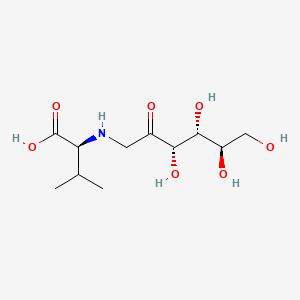

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5,7-10,12-13,15-17H,3-4H2,1-2H3,(H,18,19)/t7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQHVKBNRPNQDY-UTINFBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10003-64-2 | |

| Record name | Fructosylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-FRUCTOSYL VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77T9T95MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of Fructosylvaline in Glycation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructosylvaline (FV) is a pivotal Amadori product formed through the non-enzymatic glycation of the N-terminal valine residue of hemoglobin A (HbA) by glucose. Its formation is the basis for the quantification of glycated hemoglobin (HbA1c), a critical biomarker for the long-term monitoring of glycemic control in diabetic patients. Beyond its diagnostic utility, this compound serves as a key early-stage intermediate in the complex cascade of glycation reactions that lead to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and other age-related diseases through the activation of pro-inflammatory and pro-oxidative signaling pathways. This technical guide provides an in-depth exploration of the biological significance of this compound in glycation, detailing its formation, its role as a precursor to AGEs, and the subsequent activation of downstream signaling pathways. Furthermore, this guide presents a summary of quantitative data, detailed experimental protocols for this compound analysis, and visual representations of the key molecular pathways.

Introduction: The Central Role of this compound in Glycation Chemistry

Glycation is a non-enzymatic reaction between reducing sugars, such as glucose, and the free amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, initiates with the formation of a reversible Schiff base, which then undergoes an Amadori rearrangement to form a more stable ketoamine adduct, known as an Amadori product. This compound is a prominent Amadori product in human physiology, resulting from the condensation of glucose with the N-terminal valine of the hemoglobin β-chain.[1]

The clinical significance of this compound is intrinsically linked to its identity as the molecular basis for HbA1c, the gold standard for monitoring long-term glycemic control in individuals with diabetes mellitus.[2] The concentration of HbA1c in the blood is directly proportional to the average glucose concentration over the preceding two to three months, providing a reliable measure of glycemic history.[3] Beyond this critical diagnostic role, this compound is a precursor to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[4] The accumulation of AGEs in tissues is a key contributor to the pathophysiology of diabetic complications, including nephropathy, retinopathy, and neuropathy, as well as other chronic diseases associated with aging.[5]

The Formation of this compound and its Progression to Advanced Glycation End-products (AGEs)

The formation of this compound is the initial, irreversible step in the glycation of the N-terminal valine of hemoglobin. This process is a spontaneous, non-enzymatic reaction driven by the concentration of glucose and the lifespan of the erythrocyte.

The pathway from this compound to AGEs involves a series of complex chemical reactions, including rearrangements, dehydration, oxidation, and condensation. These reactions convert the stable Amadori product into highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, which can then react with other amino groups to form a diverse array of AGEs. This progression is closely linked with oxidative stress, which can accelerate the degradation of Amadori products like this compound, thereby promoting the generation of AGEs.

Quantitative Data on Glycation Products in Health and Disease

The quantification of glycation products is crucial for understanding their role in disease pathogenesis and for clinical diagnostics. While direct quantitative data for plasma this compound is not widely reported in a standardized format, related measurements of fructosamine, Fructosyl-lysine, and urinary valine provide valuable insights into the increased glycation status in diabetes.

| Analyte | Condition | Concentration/Level | Reference |

| Fructosamine | Non-diabetic | 191 - 288 µmol/L | |

| Poorly controlled diabetes | Significantly higher than well-controlled | ||

| Fructosyl-lysine | Healthy subjects (finger nails) | 4.2 +/- 1.1% | |

| Diabetic patients (finger nails) | 10.8 +/- 4.6% | ||

| Urinary Valine | Healthy controls | - | |

| Diabetic nephropathy progression | Hazard Ratio: 1.38 per 1-SD increase | ||

| Plasma Valine | Healthy controls | ~200 µmol/L (inferred from data) | |

| Type 2 Diabetes | Significantly higher than controls (p < 0.05) |

The Biological Consequences of this compound and AGEs: Signaling Pathways

The pathological effects of glycation are largely mediated by the interaction of AGEs with their specific cell surface receptor, the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE triggers a cascade of intracellular signaling events that lead to oxidative stress, inflammation, and cellular dysfunction, contributing to the development and progression of diabetic complications.

The AGE-RAGE Signaling Axis

The engagement of RAGE by AGEs activates multiple downstream signaling pathways, including:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of ERK1/2, p38 MAPK, and JNK, leading to the expression of pro-inflammatory genes.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key transcription factor that, upon activation, translocates to the nucleus and induces the expression of various pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

-

JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: This pathway is involved in cytokine signaling and can contribute to the inflammatory response initiated by AGEs.

-

Generation of Reactive Oxygen Species (ROS): The AGE-RAGE interaction stimulates NADPH oxidase, leading to increased production of intracellular ROS. This oxidative stress further propagates cellular damage and inflammation.

Experimental Protocols

Accurate and reliable measurement of this compound and related glycation products is essential for both clinical diagnostics and research. Below are detailed methodologies for key experiments.

Synthesis of this compound Standard

A standardized this compound is crucial for the calibration of analytical methods.

Protocol: (Adapted from Wang et al., 2008)

-

Reaction Mixture: In a round-bottom flask, combine anhydrous glucose (20 mmol), L-valine (20 mmol), and malonic acid (5 mmol) in 30 mL of anhydrous methanol.

-

Reflux: Reflux the mixture under a nitrogen atmosphere for 6 hours.

-

Filtration: After cooling, filter the reaction mixture to remove any unreacted glucose and L-valine.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Precipitation: Add an equal volume of anhydrous acetone to the concentrated filtrate to precipitate this compound.

-

Purification: Collect the precipitate by filtration and wash with acetone. The resulting this compound can be further purified by recrystallization.

Sample Preparation from Whole Blood for LC-MS/MS Analysis

Proper sample preparation is critical to remove interfering substances and ensure accurate quantification.

Protocol: (General procedure adapted from various sources)

-

Blood Collection: Collect whole blood samples in EDTA-containing tubes.

-

Lysis of Red Blood Cells: Lyse the red blood cells by adding a hypotonic buffer (e.g., deionized water) and vortexing.

-

Proteolytic Digestion: Add a protease (e.g., from Bacillus sp.) to the lysate to digest hemoglobin and release this compound. Incubate at an optimal temperature and time for the specific protease.

-

Deproteinization: Precipitate the remaining proteins by adding a solvent such as acetonitrile. Vortex and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing this compound.

-

Solid-Phase Extraction (SPE) (Optional): For further cleanup, the supernatant can be passed through a C18 SPE cartridge to remove salts and other polar impurities.

-

Final Preparation: Evaporate the solvent from the eluate and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.

Enzymatic Assay of this compound using Fructosyl Amino Acid Oxidase (FAOX)

Enzymatic assays offer a specific and sensitive method for the quantification of this compound.

Principle: Fructosyl Amino Acid Oxidase (FAOX) catalyzes the oxidative cleavage of the C-N bond in this compound, producing glucosone, valine, and hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a peroxidase-catalyzed colorimetric reaction.

Protocol: (General procedure adapted from various sources)

-

Reagent Preparation:

-

Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

FAOX Solution: Dissolve FAOX enzyme in the reaction buffer to a desired concentration.

-

Peroxidase (POD) Solution: Prepare a solution of horseradish peroxidase in the reaction buffer.

-

Chromogen Solution: Prepare a solution of a chromogenic substrate (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)).

-

-

Assay Procedure:

-

In a microplate well or cuvette, add the reaction buffer, POD solution, and chromogen solution.

-

Add the sample containing this compound (e.g., processed blood sample).

-

Initiate the reaction by adding the FAOX solution.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 550 nm).

-

-

Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to a standard curve generated with known concentrations of a this compound standard.

Conclusion and Future Directions

This compound stands as a cornerstone in the understanding and management of diabetes, primarily through its role in the formation of HbA1c. However, its significance extends beyond diagnostics, positioning it as a key molecule in the early stages of the glycation cascade that leads to the production of pathogenic AGEs. The elucidation of the AGE-RAGE signaling axis has provided critical insights into the molecular mechanisms underlying diabetic complications and other age-related diseases.

Future research should focus on the development of more standardized and widely available methods for the direct quantification of this compound and other early glycation products in clinical samples. This would not only refine our understanding of the kinetics of glycation in vivo but also potentially offer new biomarkers for the early detection and risk stratification of individuals prone to developing diabetic complications. Furthermore, a deeper investigation into the specific downstream effects of this compound, independent of its conversion to AGEs, may reveal novel biological activities and therapeutic targets. For drug development professionals, targeting the early stages of glycation, including the formation of this compound, or inhibiting the downstream signaling pathways activated by AGEs, represents a promising strategy for the prevention and treatment of a wide range of chronic diseases.

References

- 1. Plasma Amino Acids Metabolomics' Important in Glucose Management in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diabetic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Precision prognostics for the development of complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary biomarkers for early diabetic nephropathy: Beyond albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Establishment of Adult Reference Intervals on Fructosamine in Beijing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Fructosylvaline Formation Pathway in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation pathway of fructosylvaline, a key intermediate in the Maillard reaction. This compound, an Amadori product, is of significant interest in the fields of food chemistry and clinical diagnostics, particularly as a precursor to advanced glycation end products (AGEs) implicated in various pathologies. This document outlines the core chemical transformations, influencing factors, quantitative data on its formation, and detailed experimental protocols for its analysis.

The Chemical Pathway of this compound Formation

The formation of this compound is a non-enzymatic reaction between the amino acid L-valine and a reducing sugar, most commonly D-glucose. The pathway proceeds in two primary stages: the formation of a Schiff base followed by the Amadori rearrangement.

Stage 1: Schiff Base Formation

The initial step involves a condensation reaction between the carbonyl group of the open-chain form of glucose and the primary α-amino group of valine. This nucleophilic addition results in the formation of an unstable and reversible imine, known as a Schiff base (specifically, an aldimine in this case).[1] This reaction is pH-dependent; under acidic conditions, the amino group is protonated, reducing its nucleophilicity and slowing the reaction rate.

Stage 2: Amadori Rearrangement

The labile Schiff base undergoes a spontaneous intramolecular rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, which is named the Amadori product.[1][2] In the case of valine and glucose, this product is N-(1-deoxy-D-fructos-1-yl)-L-valine, or this compound. This rearrangement is an isomerization reaction that is generally considered irreversible under physiological conditions and is a critical step in the Maillard reaction cascade.

The overall formation pathway can be visualized as follows:

Factors Influencing this compound Formation

The rate and yield of this compound formation are significantly influenced by several factors, including the concentration of reactants, pH, and temperature.

| Factor | Effect on this compound Formation | Reference |

| Reactant Concentration | Higher concentrations of both glucose and valine increase the reaction rate, driving the equilibrium towards the formation of the Schiff base and subsequently this compound. | [1] |

| pH | The reaction is pH-dependent. The formation of the Schiff base is favored under neutral to slightly alkaline conditions. Acidic conditions protonate the amino group of valine, reducing its nucleophilicity and slowing down the initial condensation step. | [2] |

| Temperature | Increased temperature accelerates the overall Maillard reaction, including the formation of this compound. Thermal processing in the food industry is a major contributor to the formation of Amadori products. |

Quantitative Analysis of this compound Formation

While the qualitative aspects of this compound formation are well-established, quantitative data on reaction kinetics and yields under varying conditions are crucial for modeling and control in both food processing and biomedical research. The following table summarizes findings on the impact of pH and temperature on the Maillard reaction, which is indicative of this compound formation trends.

| Parameter | Condition | Observation | Reference |

| pH | pH 4.0 vs. pH 7.0 (Fructose-Lysine Model) | Browning intensity was significantly higher at pH 7.0 compared to pH 4.0, indicating a faster reaction rate at neutral pH. | |

| Temperature | 50°C vs. 90°C (Fructose-Histidine Model) | Reactant reduction was significantly higher at 90°C, demonstrating accelerated condensation reaction at higher temperatures. |

Note: The provided data is from model systems that illustrate the general principles of the Maillard reaction. Specific kinetic parameters for this compound formation can vary based on the experimental setup.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is essential for research and quality control. The two primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.

LC-MS/MS Method for this compound Quantification

This method offers high sensitivity and specificity for the detection and quantification of this compound in complex matrices.

4.1.1. Sample Preparation (for Plasma Samples)

-

Internal Standard Addition: To a 500 µL plasma sample, add a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound or N-methyl-valine) to correct for variations during sample processing and analysis.

-

Deproteinization: Add 2 mL of acetonitrile to the plasma sample. Vortex thoroughly to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing this compound.

-

Further Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step using a cation-exchange resin can be employed to purify this compound from the supernatant.

4.1.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. |

| Column | A reversed-phase C18 column is commonly used (e.g., Gemini 3 µm C18 110 Å, 100 x 2 mm I.D.). |

| Mobile Phase | Isocratic elution with ultrapure water is a simple and effective mobile phase. |

| Flow Rate | A typical flow rate is 0.4 mL/min. |

| Injection Volume | 1-10 µL. |

| MS System | A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. |

| Ionization Mode | Positive ion mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. |

| MRM Transitions | The specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, a common transition is m/z 280.1 -> m/z 116.1. |

4.1.3. Experimental Workflow Diagram

Enzymatic Assay for this compound Determination

This method relies on the specific enzymatic oxidation of this compound by fructosyl amino acid oxidase (FAOD). The reaction produces hydrogen peroxide (H₂O₂), which can be quantified spectrophotometrically.

4.2.1. Principle

This compound + O₂ + H₂O --(FAOD)--> Glucosone + Valine + H₂O₂

The produced H₂O₂ is then used in a peroxidase-catalyzed reaction with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the initial this compound concentration.

4.2.2. Reagents

-

Fructosyl Amino Acid Oxidase (FAOD): An enzyme preparation with high specificity for this compound.

-

Peroxidase (e.g., Horseradish Peroxidase - HRP): To catalyze the color-forming reaction.

-

Chromogenic Substrate: A substance that forms a colored product upon oxidation by HRP in the presence of H₂O₂ (e.g., a mixture of 4-aminoantipyrine and a phenol or aniline derivative).

-

Buffer: A suitable buffer to maintain the optimal pH for the enzymatic reactions (typically around pH 8.0).

-

This compound Standard: For the preparation of a calibration curve.

4.2.3. Assay Procedure

-

Sample Preparation: Samples may require pre-treatment, such as deproteinization, to remove interfering substances.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, chromogenic substrate, and peroxidase.

-

Reaction Initiation: Add the sample or this compound standard to the reaction mixture, followed by the addition of FAOD to start the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.

-

Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve prepared with the this compound standards.

4.2.4. Enzymatic Assay Workflow Diagram

Conclusion

The formation of this compound via the Maillard reaction is a fundamental process with significant implications in both the food industry and clinical medicine. Understanding the chemical pathway, the factors that influence its formation, and having robust analytical methods for its quantification are crucial for research and development in these areas. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for professionals working with or studying this important Amadori product. The provided experimental protocols serve as a starting point for the development and implementation of reliable analytical workflows.

References

Investigating Fructosylvaline as a potential biomarker for diabetes mellitus.

Fructosylvaline: A Core Biomarker in Diabetes Mellitus Management

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diabetes Mellitus is a global health concern characterized by chronic hyperglycemia, which leads to a cascade of metabolic dysregulations and long-term complications.[1] Effective management and risk stratification of the disease rely on accurate and reliable biomarkers of long-term glycemic control. For decades, Glycated Hemoglobin (HbA1c) has been the gold standard for this purpose, providing an integrated measure of average blood glucose over a period of two to three months.[2]

At the molecular heart of HbA1c is This compound (FV) , a stable ketoamine formed through the non-enzymatic glycation of the N-terminal valine residue of the hemoglobin β-chain.[1][3][4] The concentration of HbA1c, and by extension this compound, is directly proportional to the mean ambient glucose concentration to which erythrocytes are exposed during their lifespan. This technical guide provides an in-depth exploration of this compound, detailing its biochemical formation, the analytical methodologies for its quantification, its clinical significance as a biomarker, and its relationship to diabetic complications.

Biochemical Foundation: The Formation of this compound

This compound is a product of the Maillard reaction, a non-enzymatic process involving the covalent attachment of a reducing sugar, like glucose, to an amino group of a protein. The formation of this compound on the hemoglobin molecule is a two-step process that occurs continuously and largely irreversibly over the lifespan of a red blood cell.

-

Schiff Base Formation: The process begins with the condensation reaction between the carbonyl group of glucose and the free amino group of the N-terminal valine on the hemoglobin β-chain. This reaction forms a reversible and unstable aldimine, known as a Schiff base.

-

Amadori Rearrangement: The unstable Schiff base undergoes a spontaneous intramolecular isomerization known as the Amadori rearrangement. This reaction converts the aldimine into a more stable 1-amino-1-deoxy-ketose derivative, a ketoamine. When the amino acid is valine, this stable product is this compound. This rearrangement is considered essentially irreversible under physiological conditions, effectively "trapping" the glucose molecule on the hemoglobin.

This compound is an early glycation product and a key intermediate that can, over time, lead to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various diabetic complications.

References

In Vivo Metabolic Pathways and Absorption of Orally Administered Fructosylvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosylvaline (FV), an Amadori product formed from the non-enzymatic glycation of valine, is a significant compound in the study of diabetic complications and food chemistry.[1][2] Understanding its fate in vivo following oral administration is crucial for assessing its bioavailability, metabolic impact, and potential therapeutic or toxicological effects. This technical guide provides an in-depth overview of the current knowledge on the absorption and metabolic pathways of orally administered this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Oral Absorption of this compound

Following oral administration, this compound is absorbed from the gastrointestinal tract and enters the bloodstream.[3] Studies in animal models, specifically in chickens, have demonstrated that plasma concentrations of this compound gradually increase after oral ingestion, indicating its absorption.[3] The absorption process for Amadori products like this compound is suggested to be slow and may occur via passive diffusion, potentially in the large intestine.[3]

Pharmacokinetic Data

A study conducted on chickens provides quantitative insight into the absorption of orally administered this compound. The plasma concentration of this compound was observed to increase over a period of 180 minutes post-administration.

Table 1: Plasma Concentration of this compound in Chickens Following Oral Administration

| Time After Administration (minutes) | Plasma this compound Concentration (nmol/mL) | Ratio of Detected FV in Plasma to Administered Amount (%) |

| 0 | Undetectable | 0 |

| 20 | Increased from baseline | Not specified |

| 40 | Increased from baseline | Not specified |

| 60 | Increased from baseline | Not specified |

| 120 | Increased from baseline | Not specified |

| 180 | Significantly increased from baseline | ~0.1 |

Data derived from a study in young chickens. The ratio was calculated based on an estimated plasma volume.

The peak plasma concentration after oral administration was reached at 180 minutes, with a calculated half-life of approximately 277 minutes (~4.6 hours) in chick plasma. In contrast, following intravenous injection, the peak plasma concentration was observed at 15 minutes with a half-life of about 231 minutes (~3.85 hours).

In Vivo Metabolic Pathways

Once absorbed, this compound is subject to metabolic processes. The primary metabolic pathways involve enzymatic degradation, with the potential for further non-enzymatic reactions leading to the formation of Advanced Glycation End-products (AGEs).

Enzymatic Degradation

Two key enzyme systems have been identified to play a role in the metabolism of this compound and other Amadori products:

-

Fructosamine 3-Kinase (FN3K): This enzyme phosphorylates the 3rd carbon of the fructose moiety of fructosamines, leading to their destabilization and subsequent deglycation. The presence of FN3K in various species, including birds, suggests a pathway for the degradation of this compound in vivo.

-

Fructosyl-Amino Acid Oxidase (FAOD): Also known as Amadoriase, this enzyme catalyzes the oxidative cleavage of the C-N bond between the fructosyl group and the valine amino group. This reaction, dependent on a flavin adenine dinucleotide (FAD) cofactor, produces glucosone, an unglycated amino acid (valine), and hydrogen peroxide.

Formation of Advanced Glycation End-products (AGEs)

This compound, as a stable Amadori product, is a key intermediate in the Maillard reaction, which can ultimately lead to the formation of Advanced Glycation End-products (AGEs). This process involves a series of further reactions such as rearrangements, dehydration, oxidation, and condensation. The formation of AGEs from this compound is associated with oxidative stress, which can accelerate the degradation of the Amadori product.

Excretion

The elimination of this compound and its metabolites from the body is an important aspect of its in vivo fate. Evidence suggests that urinary excretion is a significant pathway for the removal of Amadori products. Studies with radiolabeled Amadori products administered intravenously to rats have shown that a large portion is excreted in the urine. This suggests that plasma concentrations of this compound are regulated not only by absorption and degradation but also by renal clearance.

Experimental Protocols

Synthesis of this compound

This protocol is based on the methodology described for preparing this compound for in vivo studies.

-

Reaction: Dissolve L-valine and glucose in a suitable solvent.

-

Purification:

-

Filter the reaction mixture to remove unreacted glucose and L-valine.

-

Concentrate the filtrate.

-

Add an approximately equal volume of anhydrous acetone to precipitate this compound.

-

Dissolve the precipitate in distilled water and re-precipitate with anhydrous acetone to remove any remaining unreacted valine.

-

-

Drying and Storage: Vacuum-dry the final product and store it under a nitrogen atmosphere until use.

-

Purity Assessment: Confirm the identity and purity of the synthesized this compound using Liquid Chromatography-Mass Spectrometry (LC/MS).

Quantification of this compound in Plasma by LC/MS

The following protocol outlines the key steps for the analysis of this compound in plasma samples.

-

Instrumentation: A Liquid Chromatograph coupled with a Mass Spectrometer (LC/MS) with an electrospray positive ionization (ESI) source.

-

Sample Preparation: Deproteinization of plasma samples is a common step to minimize matrix interference, often achieved using acetonitrile or solid-phase extraction. An internal standard, such as N-methyl-valine, is added to correct for recovery.

-

Chromatographic Separation:

-

Column: A reverse-phase HPLC column (e.g., Gemini 3 µm C18 110 Å, 100 x 2 mm I.D.).

-

Mobile Phase: Ultrapure water.

-

Flow Rate: 400 µL/min.

-

Injection Volume: 3 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive ion mode.

-

Detection Method: Q3 selected ion monitoring (Q3 SIM).

-

m/z Values: Monitor for the positive ions of this compound (e.g., m/z 280.29) and the internal standard (e.g., N-methyl-valine, m/z 132.17).

-

-

Quantification: Calculate the concentration of this compound based on the peak area ratio relative to the internal standard and correct for the recovery rate of the internal standard.

Enzymatic Assay for this compound Detection

Electrochemical biosensors and colorimetric assays often utilize the enzyme Fructosyl-Amino Acid Oxidase (FAOD) for the specific detection of this compound.

-

Principle: FAOD specifically catalyzes the oxidation of this compound.

-

Reaction: this compound + O₂ --(FAOD)--> Glucosone + Valine + H₂O₂

-

Detection: The amount of this compound is determined by measuring the production of hydrogen peroxide (H₂O₂). This can be achieved through:

-

Electrochemical Detection: Using a biosensor that detects the electrochemical signal generated by the oxidation of H₂O₂.

-

Colorimetric Detection: In the presence of a peroxidase (e.g., horseradish peroxidase) and a chromogen, H₂O₂ will oxidize the chromogen, leading to a measurable color change.

-

Conclusion

The in vivo fate of orally administered this compound involves a slow absorption process from the gastrointestinal tract, followed by distribution in the systemic circulation. Its metabolism is primarily governed by enzymatic degradation through the actions of FN3K and FAOD, with the potential for conversion into AGEs. Urinary excretion serves as a key route for the elimination of this compound and its metabolites. The methodologies detailed in this guide provide a framework for the continued investigation of this compound's pharmacokinetics and metabolic pathways, which is essential for understanding its physiological and pathological roles.

References

Fructosylvaline's Contribution to the Pathophysiology of Diabetic Complications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic hyperglycemia in diabetes mellitus leads to the non-enzymatic glycation of proteins, forming a heterogeneous group of molecules known as Advanced Glycation End-products (AGEs). Fructosylvaline, an early glycation product formed from the reaction of glucose with the N-terminal valine of the hemoglobin β-chain, serves as a key indicator of long-term glycemic control (HbA1c). Beyond its diagnostic utility, emerging evidence suggests that this compound and related early glycation products actively contribute to the pathophysiology of diabetic complications, including nephropathy, retinopathy, and neuropathy. This technical guide provides a comprehensive overview of the role of this compound in these processes, detailing its contribution to cellular dysfunction, outlining relevant signaling pathways, and providing established experimental protocols for its study.

Introduction: The Glycation Cascade and the Role of this compound

Glycation is a spontaneous, non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, initiates with the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product, such as this compound. This compound is a prominent Amadori product in the context of diabetes, representing the glycation of the N-terminal valine residue of the hemoglobin β-chain.[1] While traditionally viewed as a stable marker of glycemic control, this compound is also a precursor to the formation of irreversible and pathogenic Advanced Glycation End-products (AGEs). These AGEs accumulate in tissues and contribute to the development of microvascular and macrovascular complications in diabetes.[2] This document will explore the direct and indirect contributions of this compound to the pathophysiology of major diabetic complications.

Pathophysiology of this compound in Diabetic Complications

The detrimental effects of this compound are mediated through its conversion to AGEs and potentially through direct interactions with cellular components. The accumulation of this compound and subsequent AGEs triggers a cascade of events, including oxidative stress, inflammation, and cellular damage in target organs.

Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease. The accumulation of AGEs, derived from precursors like this compound, in the glomeruli is a key pathogenic event.

-

Podocyte Injury: Podocytes, critical components of the glomerular filtration barrier, are highly susceptible to damage from AGEs. The interaction of AGEs with their receptor (RAGE) on podocytes triggers intracellular signaling cascades that lead to increased production of reactive oxygen species (ROS), inflammation, and apoptosis, ultimately compromising the integrity of the filtration barrier and leading to proteinuria.

-

Mesangial Expansion: AGEs stimulate mesangial cells to produce excess extracellular matrix proteins, leading to mesangial expansion and glomerulosclerosis.

Diabetic Retinopathy

Diabetic retinopathy is a major cause of blindness in adults. The pathophysiology is complex, involving damage to the retinal microvasculature.

-

Endothelial Dysfunction: AGEs impair the function of retinal endothelial cells, leading to increased vascular permeability, breakdown of the blood-retinal barrier, and macular edema.

-

Pericyte Loss: Pericytes, which support the retinal capillaries, are lost in diabetic retinopathy, contributing to microaneurysm formation and vascular instability.

-

Neovascularization: In advanced stages, retinal ischemia stimulates the production of angiogenic factors like vascular endothelial growth factor (VEGF), leading to the growth of abnormal new blood vessels that can cause vitreous hemorrhage and retinal detachment.

Diabetic Neuropathy

Diabetic neuropathy is a common complication affecting the peripheral nerves. The accumulation of AGEs in nerve tissue contributes to nerve damage through several mechanisms.

-

Oxidative Stress and Inflammation: AGEs promote oxidative stress and inflammation within the peripheral nerves, leading to damage of both nerve fibers and the Schwann cells that produce the myelin sheath.

-

Axonal Transport Disruption: Glycation of axonal proteins can impair axonal transport, disrupting the supply of essential molecules to the nerve terminals.

-

Nerve Fiber Demyelination and Degeneration: The toxic effects of AGEs contribute to the demyelination and eventual degeneration of nerve fibers, leading to sensory loss, pain, and motor dysfunction.

Quantitative Data on Fructosamine/Fructosylvaline in Diabetic Complications

The following tables summarize quantitative data from various studies on the levels of fructosamine (a measure of total glycated serum proteins, including this compound) in patients with diabetic complications. It is important to note that fructosamine assays measure a broader range of glycated proteins and are not specific to this compound.

| Table 1: Fructosamine Levels in Diabetic Nephropathy | ||

| Patient Group | Mean Fructosamine Level (μmol/L) | Reference |

| Healthy Controls | 245 ± 30 | |

| Type 2 Diabetes without CKD | 310 ± 50 | |

| Type 2 Diabetes with CKD | 360 ± 70 |

| Table 2: Postprandial Plasma Fructose and Retinopathy | ||

| Patient Group (by Mean Postprandial Plasma Fructose) | Prevalence of Proliferative Diabetic Retinopathy (%) | Reference |

| Low MPPF (15.2 ± 2.4 µmol/L) | 38.5 | |

| Middle MPPF (21.2 ± 1.8 µmol/L) | 23.1 | |

| High MPPF (31.9 ± 6.5 µmol/L) | 75.0 |

| Table 3: Nerve Conduction Velocity in Diabetic Neuropathy | ||

| Patient Group | Mean Sural Nerve Conduction Velocity (m/s) | Reference |

| Control Group | 48.3 ± 5.7 | |

| Diabetic Patients | 44.7 ± 11.1 |

Signaling Pathways Implicated in this compound-Mediated Pathophysiology

The pathological effects of this compound are largely mediated through the formation of AGEs and their subsequent interaction with the Receptor for Advanced Glycation End-products (RAGE). This interaction activates a complex network of intracellular signaling pathways that drive oxidative stress, inflammation, and cellular dysfunction.

RAGE Signaling Pathway

The binding of AGEs to RAGE is a central event in the pathogenesis of diabetic complications. This interaction triggers the activation of multiple downstream signaling cascades, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of NF-κB leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating a state of chronic inflammation.

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK family, including ERK, JNK, and p38 MAPK, is activated by RAGE signaling and contributes to cellular stress responses, apoptosis, and fibrosis.

-

JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) Pathway: The JAK/STAT pathway is involved in cytokine signaling and can be activated by RAGE, further amplifying the inflammatory response.

References

A Technical Guide to the Laboratory Synthesis and Purification of Fructosylvaline

For Researchers, Scientists, and Drug Development Professionals

Fructosylvaline (Fru-Val), an Amadori rearrangement product of glucose and valine, serves as a critical model compound in biomedical research. Its primary significance lies in being structurally analogous to the glycated N-terminal valine of the hemoglobin β-chain, known as Hemoglobin A1c (HbA1c). As HbA1c is a key biomarker for monitoring long-term glycemic control in diabetic patients, pure this compound is indispensable for the development and calibration of diagnostic assays, including enzymatic methods utilizing fructosyl amino acid oxidases.[1][2] This guide provides an in-depth overview of the prevalent laboratory methods for the chemical synthesis and subsequent purification of this compound.

Synthesis of this compound via the Reflux Method

The most common and direct method for synthesizing this compound is through the Maillard reaction between D-glucose and L-valine, followed by an Amadori rearrangement.[3][4] The reaction involves the condensation of the aldehyde group of glucose with the amino group of valine to form a reversible Schiff base, which then rearranges to the more stable ketoamine, this compound.[1] A widely cited protocol employs a reflux system in an organic solvent.

Synthesis Reaction Pathway

The synthesis proceeds in two main stages:

-

Schiff Base Formation: A nucleophilic addition of the L-valine amino group to the carbonyl group of D-glucose forms a labile aldimine (Schiff base).

-

Amadori Rearrangement: The Schiff base undergoes a spontaneous, acid-catalyzed intramolecular redox reaction to form the stable 1-amino-1-deoxy-ketose, this compound.

Experimental Protocol: Reflux Synthesis

This protocol is adapted from methodologies described in multiple studies. The reaction is typically performed under an inert atmosphere to prevent side reactions.

Materials:

-

Anhydrous D-Glucose

-

L-Valine

-

Malonic acid (as a catalyst)

-

Anhydrous Methanol

-

Nitrogen gas

Procedure:

-

To a round-bottom flask, add anhydrous D-glucose (20 mmol), L-valine (20 mmol), and malonic acid (5 mmol).

-

Add 30 mL of anhydrous methanol to the flask.

-

Equip the flask with a reflux condenser and purge the system with nitrogen gas.

-

Heat the mixture to reflux and maintain for 6 hours under a continuous nitrogen atmosphere.

-

After 6 hours, cool the reaction mixture to room temperature.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Anhydrous D-Glucose | 20 mmol | |

| L-Valine | 20 mmol | |

| Malonic Acid (Catalyst) | 5 mmol | |

| Solvent (Anhydrous Methanol) | 30 mL | |

| Reaction Time | 6 hours | |

| Reaction Condition | Reflux under N₂ |

Purification of this compound

Post-synthesis, the reaction mixture contains the this compound product, unreacted starting materials, and byproducts. A multi-step purification process is required to isolate the compound with high purity.

Purification Workflow

The standard purification workflow involves filtration, concentration, precipitation, and chromatographic methods for final polishing.

Experimental Protocols for Purification

2.2.1. Initial Isolation by Precipitation

This procedure aims to separate the product from the soluble components of the reaction mixture.

-

Filtration: Filter the cooled reaction mixture to remove any unreacted, solid glucose and L-valine.

-

Concentration: Concentrate the resulting filtrate under reduced pressure to remove a significant portion of the methanol.

-

Precipitation: Add an approximately equal volume of cold, anhydrous acetone to the concentrated filtrate. This will cause the this compound to precipitate out of the solution.

-

Washing and Drying: To further eliminate residual unreacted valine, the precipitate can be dissolved in a minimal amount of distilled water and re-precipitated with anhydrous acetone. The final product is then vacuum-dried and stored under a nitrogen atmosphere.

2.2.2. Chromatographic Purification

For applications requiring very high purity, chromatographic techniques are employed. Cation-exchange chromatography is particularly effective for purifying this compound. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both purification and analysis.

Protocol Outline: Cation-Exchange Chromatography

-

Sample Preparation: Dissolve the crude this compound precipitate in an appropriate starting buffer.

-

Column Equilibration: Equilibrate a cation-exchange column with the starting buffer.

-

Loading and Washing: Load the sample onto the column. Wash the column with the starting buffer to remove neutral and anionic impurities.

-

Elution: Elute the bound this compound using a salt gradient (e.g., sodium chloride) or by changing the pH of the buffer.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound, typically using LC/MS.

Analysis and Characterization

The identity and purity of the final this compound product are confirmed using modern analytical techniques.

| Analytical Method | Purpose | Reference |

| LC/MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight (m/z of positive ion ~280.29) and assess purity. | |

| NMR (Nuclear Magnetic Resonance Spectroscopy) | To confirm the chemical structure of the synthesized compound. |

Alternative Method: Enzymatic Production

An alternative to chemical synthesis is the enzymatic production of this compound. This method involves the specific cleavage of this compound from a larger peptide or protein where the N-terminal valine is glycated (such as the β-chain of HbA1c). Enzymes like serine carboxypeptidase can be used to specifically excise the fructosylated valine residue. This approach is often used in diagnostic kits for HbA1c measurement rather than for bulk production.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions, available equipment, and desired final purity.

References

Methodological & Application

Application Notes and Protocols for Enzymatic Fructosylvaline Assays using Fructosyl Amino Acid Oxidase (FAOD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycated hemoglobin, particularly HbA1c, is a crucial biomarker for the long-term monitoring of glycemic control in individuals with diabetes mellitus.[1][2] The level of HbA1c reflects the average blood glucose concentration over the preceding 90-120 days.[1] Enzymatic assays utilizing Fructosyl Amino Acid Oxidase (FAOD) have emerged as a convenient and reproducible alternative to conventional methods like HPLC and immunoassays for the measurement of glycated proteins.[1][2] These FAOD-based assays offer the accuracy of HPLC methods with the convenience of immunoassays.

Fructosylvaline is the N-terminal glycated valine residue of the hemoglobin beta chain and serves as a specific substrate for certain FAOD enzymes after proteolytic digestion of hemoglobin. This document provides detailed application notes and protocols for the development and execution of enzymatic assays for this compound using FAOD.

Principle of the Assay

The enzymatic assay for this compound involves a two-step process:

-

Proteolytic Digestion: Whole blood samples are first lysed to release hemoglobin. A specific protease is then used to digest the hemoglobin, releasing the N-terminal this compound from the beta chains.

-

Enzymatic Oxidation and Detection: The liberated this compound serves as a substrate for Fructosyl Amino Acid Oxidase (FAOD). FAOD catalyzes the oxidative deglycation of this compound to produce glucosone, valine, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then quantified in a subsequent peroxidase-catalyzed colorimetric reaction, where a chromogen is oxidized to produce a colored product. The intensity of the color is directly proportional to the amount of this compound in the sample.

Signaling Pathway

The biochemical pathway of the this compound enzymatic assay is depicted below.

Quantitative Data Summary

The following table summarizes key quantitative data for Fructosyl Amino Acid Oxidases from different sources.

| Parameter | Aspergillus sp. FVO | Eupenicillium terrenum FPOX | Microorganism FPO-301 |

| Optimal pH | 8.0 - 8.5 | - | 6.5 |

| Optimal Temperature | 35 - 40°C | - | 40 - 45°C |

| Michaelis Constant (Km) | - | - | 0.5 mM (for Fructosyl-valylhistidine) |

| Substrate Specificity | High specificity for glycated valines | High specificity toward α-glycated molecules | F-V/F-VH: 1, F-K/F-VH: 0.01 |

| Molecular Weight | ~45 kDa (gel filtration), 50 kDa (SDS-PAGE) | - | ~48 kDa (SDS-PAGE) |

| Isoelectric Point | - | - | 6.6 |

FVO: Fructosyl valine oxidase, FPOX: Fructosyl peptide oxidase, F-V: Fructosyl-valine, F-VH: Fructosyl-valylhistidine, F-K: Fructosyl-lysine.

Experimental Protocols

Materials and Reagents

-

FAOD Enzyme: Fructosyl Amino Acid Oxidase (e.g., from Aspergillus sp. or recombinant).

-

Protease: A protease capable of digesting hemoglobin to release this compound (e.g., from Bacillus sp.).

-

Peroxidase (POD): Horseradish peroxidase.

-

Chromogen Solution: e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) and 4-aminoantipyrine (4-AA).

-

This compound Standard: For calibration curve.

-

Buffer: Potassium phosphate buffer (0.1 M, pH 8.0).

-

Sample: Whole blood collected in EDTA tubes.

-

Lysis Buffer: To lyse red blood cells.

-

Spectrophotometer: Capable of measuring absorbance at 555 nm.

Experimental Workflow

The overall workflow for the enzymatic assay of this compound is outlined below.

Detailed Protocol

1. Sample Preparation and Proteolysis

-

Lyse whole blood samples using a suitable lysing buffer to release hemoglobin from red blood cells.

-

Add a protease solution (e.g., from Bacillus sp.) to the lysed sample.

-

Incubate the mixture to allow for the complete digestion of hemoglobin and the release of this compound. The incubation time and temperature will depend on the specific protease used and should be optimized.

2. FAOD Activity Assay (Colorimetric Method)

This protocol is adapted from a general procedure for FAOD activity measurement.

-

Prepare Reagents:

-

Potassium Phosphate Buffer (0.1 M, pH 8.0): Mix 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions to achieve a pH of 8.0.

-

TOOS Solution (0.5%): Dissolve 125 mg of TOOS in 25 ml of distilled water.

-

Peroxidase (POD) - 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of POD (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of 0.1 M potassium phosphate buffer (pH 8.0).

-

Fructosyl-L-valine Solution (150 mM): Dissolve 834 mg of fructosyl-L-valine in 20 ml of distilled water. This will serve as a standard or positive control.

-

Enzyme Dilution Buffer: 10 mM potassium phosphate buffer (pH 8.0) containing 0.06% n-octyl-β-D-thioglucoside.

-

Sample: The proteolytically digested blood sample.

-

-

Assay Procedure:

-

Pipette the following into a cuvette (1 cm light path):

-

2.7 ml of POD-4-AA solution

-

0.1 ml of TOOS solution

-

0.1 ml of the digested sample (or this compound standard for calibration curve)

-

-

Equilibrate the mixture at 30°C for approximately 5 minutes.

-

Initiate the reaction by adding 0.1 ml of the FAOD enzyme solution (dissolved in ice-cold enzyme dilution buffer to a final concentration of 0.05–0.18 U/ml).

-

Mix immediately and record the increase in absorbance at 555 nm using a spectrophotometer thermostated at 30°C.

-

Calculate the rate of change in absorbance (ΔA per min) from the linear portion of the curve.

-

Prepare a blank by replacing the sample with distilled water.

-

3. Calculation

The activity of the FAOD enzyme or the concentration of this compound in the sample can be calculated using a calibration curve generated with known concentrations of this compound standards. The enzyme activity (U) is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.

Logical Relationships: FAOD Specificity

The choice of FAOD is critical for the specific measurement of this compound, especially in complex biological samples. Different FAODs exhibit varying specificities for different fructosyl amino acids.

Conclusion

The enzymatic assay for this compound using FAOD provides a robust and high-throughput method for the quantification of glycated hemoglobin. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform this assay. Careful optimization of the proteolytic digestion step and selection of a highly specific FAOD are crucial for obtaining accurate and reproducible results. This assay has significant potential in clinical diagnostics for diabetes management and in research settings for studying protein glycation.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Fructosylvaline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and analysis of Fructosylvaline using High-Performance Liquid Chromatography (HPLC). This compound, an Amadori product formed from the non-enzymatic glycation of the N-terminal valine of hemoglobin, is a crucial biomarker for monitoring long-term glycemic control in diabetes management (HbA1c). Accurate and robust analytical methods for its quantification are therefore of significant interest.

The following sections detail three distinct HPLC-based methodologies for this compound separation: Reversed-Phase HPLC (RP-HPLC), Amino (NH2) Column/HILIC Chromatography, and Ion-Exchange Chromatography (IEC). Each section includes a summary of the method, a detailed experimental protocol, and a table of relevant quantitative data where available.

General Sample Preparation from Biological Matrices

Prior to HPLC analysis, biological samples such as plasma or whole blood require preparation to remove interfering substances like proteins and lipids. The following is a general protocol that can be adapted for specific sample types.

Protocol: Protein Precipitation and Extraction

-

Sample Collection: Collect whole blood in EDTA-coated tubes. For plasma, centrifuge the blood at 3,000 rpm for 15 minutes at 4°C.

-

Internal Standard Addition: To 500 µL of plasma, add an appropriate internal standard (e.g., 62.5 µL of 1/3 mM N-methyl-valine) to correct for variations in extraction and analysis.

-

Deproteinization: Add 2 mL of acetonitrile to the plasma sample. Vortex thoroughly to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, avoiding the protein pellet.

-

Delipidation (if necessary): For samples with high lipid content, mix the supernatant with a 2:1 (v/v) solution of chloroform and methanol to remove lipids.

-

Purification (Optional): For further purification, the extract can be passed through a cation-exchange solid-phase extraction (SPE) cartridge.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a widely used technique for the separation of a broad range of analytes. For this compound, a C18 column is commonly employed. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Experimental Protocol: RP-HPLC-MS/MS

-

Instrumentation: HPLC system coupled with a mass spectrometer (MS) with an electrospray ionization (ESI) source.

-

Column: Gemini C18 column (100 x 2.0 mm, 3 µm particle size).

-

Mobile Phase:

-

Isocratic: Ultrapure water.[1]

-

Gradient (for enhanced resolution):

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

-

-

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temperature: 30°C.

-

Injection Volume: 3 µL.[1]

-

Detection:

-

MS/MS in positive ion mode.

-

Selected Ion Monitoring (SIM) for the m/z of this compound (280.29) and the internal standard (e.g., N-methyl-valine, m/z 132.17).[1]

-

Quantitative Data

| Parameter | Value | Reference |

| Column | Gemini C18 (100 x 2.0 mm, 3 µm) | [1] |

| Mobile Phase (Isocratic) | Ultrapure Water | |

| Flow Rate | 0.4 mL/min | |

| Injection Volume | 3 µL | |

| Detection | ESI-MS/MS (m/z 280.29) |

Method 2: Amino (NH2) Column Chromatography / HILIC

Amino columns are versatile and can be used in normal-phase, reversed-phase, and weak anion-exchange modes. For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable approach. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.

Experimental Protocol: NH2 Column/HILIC

-

Instrumentation: Standard HPLC system with UV or Refractive Index (RI) detection.

-

Column: Luna NH2 column (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A mixture of acetonitrile and an aqueous buffer. A common mobile phase is Acetonitrile/Water (e.g., 80:20 v/v).

-

For this compound specifically, a mobile phase of 25% potassium phosphate buffer (pH 6.0) in acetonitrile has been reported.

-

-

Flow Rate: 1.0 - 3.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-20 µL.

-

Detection:

-

Refractive Index (RI) detector.

-

UV detector at a low wavelength (e.g., 195-210 nm).

-

Quantitative Data

| Parameter | Value | Reference |

| Column | Luna NH2 (250 x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile/Water (80:20) | |

| Flow Rate | 3.0 mL/min | |

| Temperature | 40°C | |

| Detection | RI | |

| Elution Time (Fructose) | ~8.2 minutes |

Note: The elution time for this compound on an NH2 column with a potassium phosphate/acetonitrile mobile phase is approximately 8.2 minutes.

Method 3: Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. Since this compound is an amino acid derivative, it possesses ionizable groups, making IEC a suitable separation technique. Cation-exchange chromatography is typically used for the analysis of amino acids.

Experimental Protocol: Cation-Exchange HPLC

-

Instrumentation: HPLC system with a post-column derivatization module and a UV-Vis or fluorescence detector.

-

Column: A strong cation-exchange column.

-

Mobile Phase:

-

A step or linear gradient of increasing ionic strength and/or pH using buffers such as sodium citrate or lithium citrate.

-

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Controlled, often between 30°C and 60°C.

-

Post-Column Derivatization:

-

The column effluent is mixed with a derivatizing agent such as ninhydrin.

-

The mixture is heated in a reaction coil to facilitate color development.

-

-

Detection:

-

UV-Vis detector at 570 nm (for primary amines) and 440 nm (for secondary amines).

-

Quantitative Data

Visualization of Experimental Workflows

Experimental Workflow for this compound Analysis

Caption: General workflow for the analysis of this compound from biological samples.

Logical Relationship of HPLC Separation Modes

Caption: Relationship between this compound properties and applicable HPLC separation modes.

References

Application Notes and Protocols for the Fabrication of Electrochemical Biosensors for Real-Time Fructosylvaline Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosylvaline (FV) is a key biomarker for the monitoring of glycated hemoglobin (HbA1c), providing a reliable measure of long-term glycemic control in individuals with diabetes mellitus. The development of robust and sensitive biosensors for the real-time detection of FV is of significant interest for point-of-care diagnostics and continuous monitoring. Electrochemical biosensors offer a promising platform due to their high sensitivity, rapid response, and potential for miniaturization.

These application notes provide a detailed overview and protocols for the fabrication of enzyme-based electrochemical biosensors for the detection of this compound. The primary focus is on the use of fructosyl amino acid oxidase (FAO), an enzyme that specifically catalyzes the oxidation of FV, enabling its electrochemical detection.

Principle of Detection

The enzymatic detection of this compound using FAO is based on the following reaction:

Fructosyl-valine + O₂ --(FAO)--> Glucosone + Valine + H₂O₂

The produced hydrogen peroxide (H₂O₂) is an electroactive species that can be oxidized or reduced at an electrode surface, generating a current that is proportional to the concentration of this compound in the sample. This amperometric signal forms the basis of the measurement.

Signaling Pathway Diagram

Caption: Enzymatic detection of this compound.

Quantitative Data Summary

The performance of various this compound electrochemical biosensors is summarized in the table below, allowing for easy comparison of different fabrication strategies.

| Electrode Type | Recognition Element | Immobilization Method | Linear Range (mM) | Limit of Detection (mM) | Response Time | Reference |

| Screen-Printed Carbon Electrode | Fructosyl Amino Acid Oxidase | Drop-coating | 0 - 8 | Not Specified | Not Specified | [1][2][3][4] |

| Gold Electrode | Fructosyl Amino-Acid Oxidase (FAO) | Covalent bonding on chitosan-modified core-shell magnetic bionanoparticles | 0 - 2 | 0.1 | < 4 s | [5] |

| Platinum Electrode | Fructosyl Amino Acid Oxidase | Immobilization onto zinc oxide nanoparticles-polypyrrole film | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: Fabrication of a Disposable Screen-Printed Carbon Electrode-Based FV Biosensor

This protocol describes the fabrication of a single-use biosensor using screen-printing technology, which is suitable for mass production and point-of-care applications.

Materials:

-

Screen-printed carbon electrodes (SPEs)

-

Fructosyl amino acid oxidase (FAO) solution (e.g., 1 mg/mL in phosphate buffer)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Micropipettes

Procedure:

-

Electrode Preparation: Procure commercially available screen-printed carbon electrodes or fabricate them using carbon ink. Ensure the electrode surface is clean and dry.

-

Enzyme Immobilization:

-

Dispense a small volume (e.g., 5 µL) of the FAO solution directly onto the working area of the carbon electrode.

-

Allow the enzyme solution to dry at room temperature or under controlled humidity to form a stable enzyme layer.

-

-

Storage: Store the modified electrodes in a dry, refrigerated environment (4°C) until use.

Protocol 2: Fabrication of a High-Sensitivity Gold Electrode-Based FV Biosensor with Magnetic Nanoparticles

This protocol details the fabrication of a more sensitive and reusable biosensor using a gold electrode modified with chitosan and magnetic nanoparticles for enhanced enzyme loading and stability.

Materials:

-

Gold electrode

-

Core-shell magnetic bionanoparticles (MNPs)

-

Chitosan solution (e.g., 0.5% in acetic acid)

-

Fructosyl amino-acid oxidase (FAO) solution

-

Glutaraldehyde solution (2.5% in phosphate buffer)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Ethanolamine or glycine solution (for blocking)

-

Polishing materials (e.g., alumina slurry)

Procedure:

-

Gold Electrode Pre-treatment:

-

Polish the gold electrode with alumina slurry to a mirror finish.

-

Sonciate in deionized water and then ethanol to remove any contaminants.

-

Electrochemically clean the electrode by cycling the potential in sulfuric acid.

-

-

Modification with Magnetic Nanoparticles:

-

Prepare a suspension of chitosan-coated magnetic nanoparticles.

-

Drop-cast a specific volume of the MNP-chitosan suspension onto the clean gold electrode surface and allow it to dry, forming a film.

-

-

Enzyme Immobilization:

-

Activate the chitosan layer by immersing the electrode in a glutaraldehyde solution for approximately 1 hour. This step introduces aldehyde groups for covalent enzyme attachment.

-

Rinse the electrode thoroughly with phosphate buffer to remove excess glutaraldehyde.

-

Immerse the activated electrode in the FAO solution for several hours at 4°C to allow for covalent immobilization of the enzyme.

-

Block any remaining active sites by treating the electrode with ethanolamine or glycine solution.

-

-

Storage: When not in use, store the enzyme electrode in phosphate buffer at 4°C. This type of electrode can be used multiple times over several months.

Experimental Workflow Diagram

Caption: General workflow for enzyme immobilization.

Logical Relationship Diagram

Caption: Component relationships in the biosensor.

References

- 1. [PDF] Development of Disposable Single-Use Biosensor for Fructosyl Valine and Glycated Hemoglobin A1c | Semantic Scholar [semanticscholar.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Development of Disposable Single-Use Biosensor for Fructosyl Valine and Glycated Hemoglobin A1c [scirp.org]

- 4. scirp.org [scirp.org]

- 5. An electrochemical biosensor for fructosyl valine for glycosylated hemoglobin detection based on core-shell magnetic bionanoparticles modified gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard operating procedures for proteolytic digestion to liberate Fructosylvaline from hemoglobin.

An Application Note and Protocol for the Proteolytic Digestion of Hemoglobin to Liberate Fructosylvaline.

Application Note: Enzymatic Liberation of this compound from Hemoglobin for Glycation Analysis

Introduction Glycated hemoglobin (HbA1c) is a crucial biomarker for the long-term monitoring of glycemic control in individuals with diabetes mellitus.[1][2] HbA1c is formed through a non-enzymatic reaction between glucose and the N-terminal valine of the hemoglobin β-chain, creating a stable ketoamine linkage.[1][3] The quantification of HbA1c relies on accurately measuring the proportion of hemoglobin that is glycated. One robust and widely adopted methodology involves the enzymatic digestion of hemoglobin to liberate the N-terminal this compound (Fru-Val) or a fructosylated peptide fragment, which can then be precisely quantified.[4]

This process requires a preliminary step of lysing erythrocytes to release hemoglobin, followed by controlled proteolysis. The choice of protease is critical as it determines the specific glycated product to be analyzed. For instance, the endoproteinase Glu-C is utilized in the IFCC reference method to specifically cleave the hemoglobin β-chain and release a fructosylated hexapeptide (Fru-Val-His-Leu-Thr-Pro-Glu). Other proteases, such as trypsin, papain, and various microbial proteases, can be employed to generate smaller fragments like fructosylvalyl histidine (Fru-Val-His) or even free this compound.

Subsequent quantification of these liberated markers is typically achieved through methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or capillary electrophoresis (CE), or through secondary enzymatic assays. Enzymatic assays often use a fructosyl peptide oxidase (FPOX) or fructosyl amino acid oxidase (FAOD) to catalyze the oxidation of the fructosyl-amino acid linkage, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured colorimetrically, providing a quantitative assessment of the original HbA1c concentration. This application note provides a standard operating procedure for the proteolytic digestion of hemoglobin to liberate this compound for downstream analysis.

Experimental Protocols

Protocol 1: General Proteolytic Digestion for Fructosyl Peptide Liberation

This protocol describes a general method for liberating fructosylated peptides from hemoglobin using a protease. This is a foundational step for many commercial enzymatic HbA1c assays.

1. Materials and Reagents:

-

Whole blood sample collected in EDTA tubes

-

Hemolyzing Solution (e.g., 0.1% Triton X-100 in deionized water)

-

Protease Solution (e.g., specific endoproteinase, see Table 1) in a suitable buffer (e.g., Tris or phosphate buffer, pH 7-8)

-

Reaction Stop Solution (e.g., 0.1 M HCl or specific inhibitor)

-

Phosphate-Buffered Saline (PBS)

2. Procedure:

-

Sample Preparation (Erythrocyte Lysis):

-

Mix 10 µL of the whole blood sample with 500 µL of Hemolyzing Solution.

-

Vortex gently for 10 seconds to ensure complete lysis of red blood cells and release of hemoglobin.

-

The resulting solution is the hemolysate.

-

-

Proteolytic Digestion:

-

Add 50 µL of the hemolysate to a microcentrifuge tube.

-

Add 100 µL of the prepared Protease Solution. The final concentration of the enzyme should be optimized based on the specific activity (see Table 1 for guidance).

-

Incubate the mixture under the conditions specified for the chosen enzyme (e.g., 37°C for 15-60 minutes).

-

-

Reaction Termination:

-

Stop the enzymatic reaction by adding 20 µL of Reaction Stop Solution.

-

The sample is now ready for downstream quantification of the liberated fructosylated peptides (e.g., via enzymatic assay with FPOX).

-

Protocol 2: Microwave-Assisted Tryptic Digestion

This protocol accelerates the digestion process using microwave radiation, suitable for high-throughput applications.

1. Materials and Reagents:

-

Hemolysate (prepared as in Protocol 1)

-

Trypsin Solution (e.g., 1 mg/mL in ammonium bicarbonate buffer)

-

Microwave reactor system

2. Procedure:

-

Sample Preparation:

-

Prepare the hemolysate as described in Protocol 1.

-

Combine 50 µL of hemolysate with 50 µL of Trypsin Solution in a microwave-safe vial.

-

-

Microwave-Assisted Digestion:

-

Place the vial in the microwave reactor.

-

Irradiate the sample at a controlled temperature of 50°C for 20 minutes. This achieves complete digestion.

-

-

Post-Digestion Processing:

-

After digestion, the sample can be directly analyzed by mass spectrometry or other quantitative methods. No termination step is typically required if proceeding directly to analysis.

-

Data Presentation

Table 1: Comparison of Proteolytic Enzymes for this compound Liberation

| Enzyme | Source | Typical Conditions | Resulting Product | Notes |

| Endoproteinase Glu-C | Staphylococcus aureus | 37°C, pH 7.8, 4-18 hours | Fructosyl-hexapeptide (Fru-Val-His-Leu-Thr-Pro-Glu) | Specific cleavage C-terminal to glutamate residues. Used in the IFCC reference method. |

| Trypsin | Porcine or Bovine Pancreas | 37-50°C, pH 8.0, 20 min - 12 hours | Fructosyl-peptides | Cleaves at the C-terminus of lysine and arginine. Microwave assistance can reduce time to 20 minutes. |

| Aspergillus Protease | Aspergillus species | 37°C, pH 7.5, 30-60 min | Fructosyl-dipeptide (Fru-Val-His) | Efficiently liberates the substrate for Fructosyl Peptide Oxidase (FPOX). |

| Carboxypeptidase | Not specified | 30-40°C, pH 7.0-8.0, 5 min - 20 hours | This compound (Fru-Val) | Exo-type protease that can cleave the N-terminal Fru-Val. |

| Proteinase K | Tritirachium album | 37-56°C, pH 7.5-8.0, 1-4 hours | This compound / Small Peptides | A broad-spectrum serine protease. |

Visualizations

Workflow for Enzymatic HbA1c Measurement

Caption: Workflow of HbA1c analysis from blood sample to final quantification.

Logical Relationship in Enzymatic Quantification

Caption: Reaction cascade for the enzymatic detection of fructosyl peptides.

References

- 1. WO2015169862A1 - Enzymatic determination of hba1c - Google Patents [patents.google.com]

- 2. WO2004038035A1 - Process for producing fructosyl valine and method of quantifying fructosyl valine obtained thereby - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Fructosyl Amino Acid Oxidase Activity using Fructosylvaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of Fructosyl Amino Acid Oxidase (FAOD) activity using Fructosylvaline as a substrate. This enzymatic assay is crucial for studying glycation, a key process in diabetes and aging, and for the development of diagnostics and therapeutics targeting glycated proteins.

Introduction